molecular formula C15H17N3O4 B2410170 6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 695224-08-9

6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2410170
CAS RN: 695224-08-9
M. Wt: 303.318
InChI Key: KQEAJPVHZOLLAP-UHFFFAOYSA-N
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Description

6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

This compound is part of a broader category of heterocyclic compounds that have been synthesized and studied for their unique structural and spectral properties. For instance, research conducted by Ashraf et al. (2019) focused on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including compounds closely related to the chemical structure of interest. These compounds were characterized using spectral techniques such as 1H, 13C NMR, UV-visible, and FT-IR spectroscopy, alongside single-crystal X-ray diffraction analysis. The study utilized density functional theory (DFT) and time-dependent (TD-DFT) computation to analyze the electronic structures, highlighting their potential in electronic and photonic applications due to their significant HOMO and LUMO band gap values (Ashraf et al., 2019).

Photoluminescent and Electronic Applications

Research has also explored the use of similar pyrrolo[3,4-d]pyrimidine derivatives in the development of photoluminescent materials and electronic devices. Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, noting their strong photoluminescence and potential suitability for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Supramolecular Chemistry

The pyrimidine and pyrrolopyrimidine scaffolds have also been investigated for their utility in creating supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives that, when co-crystallized with diaza-18-crown-6, formed complex 2D and 3D networks through extensive hydrogen-bonding interactions. This research demonstrates the potential of pyrrolo[3,4-d]pyrimidine derivatives in the design of novel supramolecular structures with specific chemical and physical properties (Fonari et al., 2004).

Nonlinear Optical Properties

Further, compounds within this chemical family have been examined for their nonlinear optical (NLO) properties. Mohan et al. (2020) synthesized pyrimidine-based bis-uracil derivatives and assessed their linear and NLO properties using computational methods. The study found that these compounds exhibit significant NLO properties, suggesting their potential application in NLO device fabrication (Mohan et al., 2020).

properties

IUPAC Name

6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-17-11-8-18(6-7-19)14(21)12(11)13(16-15(17)22)9-2-4-10(20)5-3-9/h2-5,13,19-20H,6-8H2,1H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEAJPVHZOLLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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